molecular formula C14H19N3O4 B15306440 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B15306440
M. Wt: 293.32 g/mol
InChI Key: AMXJAUYIKJHHKR-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a tert-butoxycarbonyl-protected azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, which is then protected with a tert-butoxycarbonyl group. The pyrimidine ring is synthesized separately and then coupled with the protected azetidine moiety under specific reaction conditions. Common reagents used in these steps include tert-butyl chloroformate for the protection step and various coupling agents for the final assembly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid apart is its combination of the azetidine and pyrimidine rings, which provides unique chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

6-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C14H19N3O4/c1-8-5-10(12(18)19)16-11(15-8)9-6-17(7-9)13(20)21-14(2,3)4/h5,9H,6-7H2,1-4H3,(H,18,19)

InChI Key

AMXJAUYIKJHHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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